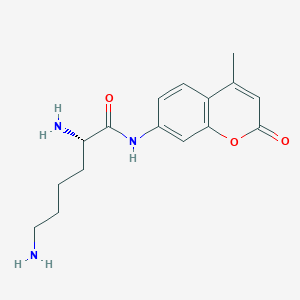![molecular formula C10H17N3 B13090042 2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090042.png)
2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through an addition-elimination mechanism, forming the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring .
科学的研究の応用
2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing new drugs, particularly as inhibitors of enzymes like CDK2, which are involved in cancer cell proliferation.
Materials Science: Pyrazolo[1,5-a]pyrimidine derivatives are used as fluorophores in optical applications due to their tunable photophysical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential biological activities.
作用機序
The mechanism of action of 2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The compound’s photophysical properties are influenced by the presence of electron-donating or electron-withdrawing groups on the pyrazolo[1,5-a]pyrimidine ring .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Uniqueness
2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which can influence its biological activity and photophysical properties. The presence of ethyl and methyl groups at specific positions on the ring can enhance its interaction with molecular targets and improve its stability and solubility .
特性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2-ethyl-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-4-9-6-10-11-7(2)5-8(3)13(10)12-9/h6-8,11H,4-5H2,1-3H3 |
InChIキー |
STSUQSVTYLAAQT-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN2C(CC(NC2=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


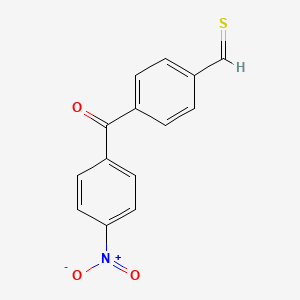
![4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde](/img/structure/B13089976.png)
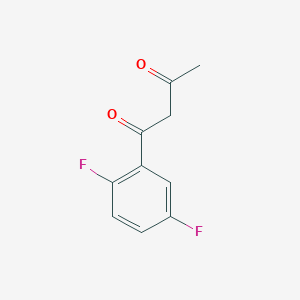

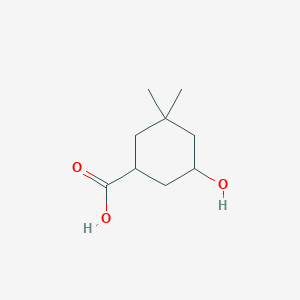
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine](/img/structure/B13089996.png)
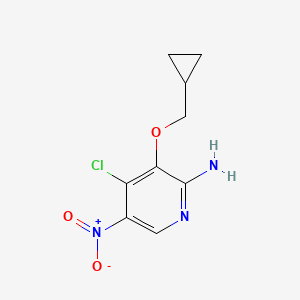
![2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13090012.png)
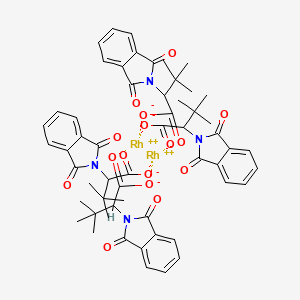
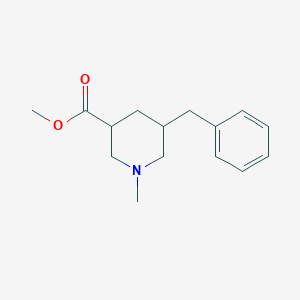
![1-[2-(Pyridin-2-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090023.png)
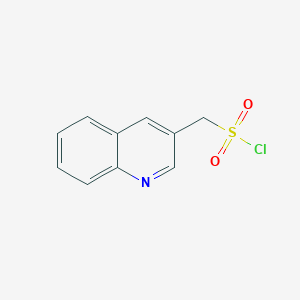
![5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13090029.png)
